molecular formula C20H29NOS B14927525 N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide

N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide

Cat. No.: B14927525
M. Wt: 331.5 g/mol
InChI Key: MIKOGMRCXJZXOF-UHFFFAOYSA-N
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Description

N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide typically involves the functionalization of adamantane derivatives. . This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of adamantane derivatives, including N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide, may involve large-scale synthesis techniques such as catalytic alkylation and oxidative dehydrogenation . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide include other adamantane derivatives such as:

Uniqueness

N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the adamantane moiety enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H29NOS

Molecular Weight

331.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C20H29NOS/c1-4-18(21-19(22)17-5-12(2)13(3)23-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h5,14-16,18H,4,6-11H2,1-3H3,(H,21,22)

InChI Key

MIKOGMRCXJZXOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(S4)C)C

Origin of Product

United States

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